Product packaging for 3-Hydroxy-1-methylpyrrolidine-2,5-dione(Cat. No.:CAS No. 19948-27-7)

3-Hydroxy-1-methylpyrrolidine-2,5-dione

Cat. No.: B009318
CAS No.: 19948-27-7
M. Wt: 129.11 g/mol
InChI Key: NLKACWKSCREJEL-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine-2,5-dione Scaffold in Medicinal Chemistry and Organic Synthesis

The five-membered pyrrolidine (B122466) ring, and specifically its dione (B5365651) derivative, is a foundational structure in the development of novel biologically active compounds. researchgate.netnih.gov This widespread use by medicinal chemists stems from several advantageous structural and chemical properties. nih.gov The pyrrolidine-2,5-dione scaffold is a key component in compounds developed for a range of therapeutic areas, including epilepsy, inflammation, and cancer. nih.govnih.govfrontiersin.org Derivatives have been investigated for numerous bioactivities, such as anticonvulsant, anti-inflammatory, and enzyme inhibitory effects. nih.govebi.ac.ukresearchgate.net For instance, certain derivatives act as potent inhibitors of human carbonic anhydrase isoenzymes I and II. researchgate.net In the realm of organic synthesis, these compounds are crucial, with well-known reagents like 1-bromopyrrolidine-2,5-dione (NBS) being commonly used for halogenation reactions. researchgate.netnih.gov

The significance of the pyrrolidine-2,5-dione scaffold is greatly enhanced by its sp³-hybridized carbon atoms, which allow for a thorough exploration of pharmacophore space. researchgate.netnih.govnih.gov Unlike flat, aromatic systems, the saturated nature of the pyrrolidine ring provides a three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets. researchgate.net

Furthermore, the stereochemistry of the pyrrolidine ring is a critical feature. The presence of stereogenic carbons allows for the synthesis of various stereoisomers. researchgate.netnih.gov The specific spatial orientation of substituents can lead to vastly different biological profiles for drug candidates, as the binding affinity and mode of interaction with enantioselective proteins like enzymes and receptors are highly dependent on the molecule's three-dimensional shape. researchgate.netnih.gov Structure-activity relationship (SAR) studies have repeatedly shown that the anticonvulsant activity of pyrrolidine-2,5-dione derivatives is strongly influenced by the nature and position of substituents on the core scaffold. nih.gov

The non-planar nature of the five-membered pyrrolidine ring provides increased three-dimensional (3D) coverage, a desirable characteristic for modern drug design. researchgate.netnih.govnih.gov This non-planarity results in a phenomenon known as "pseudorotation," where the ring can adopt various puckered conformations (envelope and twist forms). researchgate.netnih.gov This conformational flexibility allows the molecule to adapt its shape to fit optimally into a biological target's binding site, potentially enhancing its activity and selectivity. This inherent 3D character distinguishes it from flat aromatic structures and contributes to its success as a versatile scaffold in drug discovery. researchgate.netnih.gov

Overview of Key Research Areas for 3-Hydroxy-1-methylpyrrolidine-2,5-dione and its Derivatives

Research on this compound itself has identified it as a chemical intermediate for creating more complex pharmaceutical compounds. biosynth.com Beyond its role in synthesis, it has also been detected in human plasma and urine samples, suggesting its relevance in metabolic or environmental monitoring studies. biosynth.com

The broader class of pyrrolidine-2,5-dione derivatives, which can be synthesized from or are structurally related to this compound, are being investigated across several key research domains:

Anticonvulsant Agents: A significant area of research focuses on developing novel anticonvulsant drugs for epilepsy. nih.govnih.gov By modifying the substituents on the pyrrolidine-2,5-dione ring, researchers have created hybrid molecules that show a broad spectrum of activity in preclinical models, often targeting neuronal voltage-sensitive sodium and calcium channels. nih.govfrontiersin.orgmdpi.com

Anti-inflammatory Agents: Derivatives of the scaffold are being explored as multitarget anti-inflammatory agents. ebi.ac.uk Research has produced compounds that show selective inhibition of cyclooxygenase-2 (COX-2), an important enzyme in the inflammation pathway. ebi.ac.uk

Enzyme Inhibition: The scaffold is used to design inhibitors for various enzymes. For example, derivatives have been synthesized as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy, and human carbonic anhydrases, which are involved in many physiological processes. researchgate.netgoogle.com

Antibacterial Agents: Structurally similar compounds, such as pyrrolidine-2,3-diones with a 3-hydroxy group, have been investigated as inhibitors of bacterial enzymes like P. aeruginosa PBP3, indicating a potential avenue for developing new antibacterial drugs. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 19948-27-7 biosynth.comchemsrc.com
Molecular Formula C₅H₇NO₃ biosynth.com
Molecular Weight 129.11 g/mol biosynth.com
Boiling Point 314.9ºC at 760 mmHg chemsrc.com
Density 1.438 g/cm³ chemsrc.com
Melting Point 82 °C biosynth.com

Table 2: Investigated Therapeutic Areas for Pyrrolidine-2,5-dione Derivatives

Therapeutic Area Key Research Findings Example Molecular Targets
Epilepsy (Anticonvulsant) Hybrid compounds show a broad spectrum of protection and better safety profiles than some existing antiepileptic drugs. nih.gov Voltage-gated sodium channels (VGSCs), Voltage-gated calcium channels (VGCCs). nih.govnih.gov
Inflammation (Anti-inflammatory) Synthesized derivatives exhibit selective inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs. ebi.ac.uk Cyclooxygenase-2 (COX-2). ebi.ac.uk
Cancer (Antitumor) Derivatives have been developed as inhibitors of IDO1, a promising target for cancer immunotherapy. google.com Indoleamine 2,3-dioxygenase-1 (IDO1). google.com
Pain (Antinociceptive) Certain derivatives demonstrate significant analgesic effects in models of tonic and neuropathic pain. nih.govmdpi.com Voltage-sensitive sodium channels. nih.govmdpi.com
Enzyme Regulation Derivatives show potent, low nanomolar inhibition of human carbonic anhydrase isoenzymes I and II. researchgate.net Carbonic Anhydrase (CA) I & II. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B009318 3-Hydroxy-1-methylpyrrolidine-2,5-dione CAS No. 19948-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-methylpyrrolidine-2,5-dione
Source PubChem
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InChI

InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKACWKSCREJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201028009
Record name 3-Hydroxy-1-methylpyrrolidine-2,5-dione
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Molecular Weight

129.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19948-27-7
Record name 2-Hydroxy-N-methylsuccinimide
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Record name 3-Hydroxy-1-methylpyrrolidine-2,5-dione
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Record name 3-Hydroxy-1-methyl-2,5-pyrrolidinedione
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Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 3-Hydroxy-1-methylpyrrolidine-2,5-dione

The creation of the this compound structure is not typically a single-step process. The established routes often begin with the synthesis of a precursor molecule, 1-methylpyrrolidine-2,5-dione (also known as N-methylsuccinimide), which is then further modified.

Cyclization Reactions

Cyclization reactions are fundamental to forming the heterocyclic pyrrolidine-2,5-dione ring system. These methods involve the condensation of a linear substrate to form the cyclic imide structure.

A primary and widely used method for synthesizing the N-methylsuccinimide precursor involves the reaction of a succinic acid derivative, most commonly succinic anhydride, with methylamine (B109427) or its salts. chemicalbook.com This reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate N-methylsuccinamic acid. Subsequent heating and dehydration (cyclodehydration) result in the formation of the stable five-membered imide ring of 1-methylpyrrolidine-2,5-dione. google.com

This process can be carried out under various conditions, including conventional heating or microwave irradiation, which can significantly reduce reaction times and improve yields. chemicalbook.com The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the resulting N-methylsuccinimide.

Table 1: Selected Conditions for the Synthesis of 1-Methylpyrrolidine-2,5-dione

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Yield (%)
Succinic anhydride, Methylamine hydrochlorideNone (Microwave)None11090
Succinic anhydride, Ammonia, MethanolNoneNone30090
Diammonium succinate, MethanolNoneWater300High

This table presents data from various studies on the synthesis of the precursor compound.

The reaction between succinic acid derivatives and aminoacetic acid (glycine) is a valid chemical transformation for producing N-substituted succinimides. However, this specific pathway does not yield this compound. Instead, the use of aminoacetic acid as the nitrogen source results in the formation of 1-(carboxymethyl)pyrrolidine-2,5-dione. The methyl group at the N-1 position is a defining characteristic of the target compound, and its introduction requires a methylamine source, not an amino acid. Therefore, this route is not applicable for the synthesis of the specified compound.

Reduction-Oxidation Tandem Synthesis

A more complex, multi-step approach to synthesizing this compound involves a sequence of reduction and oxidation reactions. This pathway uses the readily available 1-methylpyrrolidine-2,5-dione as the starting material and transforms it through an alcohol intermediate.

The first stage of this tandem process involves the reduction of the diketone precursor, 1-methylpyrrolidine-2,5-dione. The goal of this step is to produce the key intermediate, 1-methyl-3-pyrrolidinol (B22934). nih.gov This transformation requires the reduction of both carbonyl groups of the succinimide (B58015) ring. Strong reducing agents, such as sodium borohydride (B1222165) or potassium borohydride, are often employed for this purpose. google.com The reaction conditions, including solvent and temperature, must be carefully controlled to achieve the desired pyrrolidinol structure. One patented method describes the reduction of an intermediate compound using sodium borohydride to obtain 1-methyl-3-pyrrolidinol. google.com

Table 2: Physical Properties of the Key Intermediate 1-Methyl-3-pyrrolidinol

PropertyValue
CAS Number13220-33-2
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
FormLiquid
Boiling Point50-52 °C / 1 mmHg
Density0.921 g/mL at 25 °C

Data sourced from chemical suppliers and databases. nih.govsigmaaldrich.com

The final and most challenging step in this theoretical tandem synthesis is the selective oxidation of the 1-methyl-3-pyrrolidinol intermediate to yield this compound. This reaction necessitates the oxidation of the methylene (B1212753) carbons at the C2 and C5 positions back to carbonyl groups, while preserving the hydroxyl group at the C3 position.

This type of selective oxidation of α-carbons adjacent to an amine is a known but often difficult transformation. It is documented that N-methyl-2-pyrrolidone (NMP), a related compound, can be oxidized to form 5-hydroxy-N-methyl-2-pyrrolidone, which can be further oxidized to N-methylsuccinimide. nih.gov This suggests that the oxidation of the pyrrolidine (B122466) ring to a succinimide is feasible. Achieving this transformation on 1-methyl-3-pyrrolidinol without affecting the C3-hydroxyl group would require highly specific and selective oxidizing agents and carefully controlled reaction conditions. While plausible, this specific transformation is not widely documented in readily available literature, highlighting its synthetic challenge.

Comparative Analysis of Reduction-Oxidation Methods

The conversion of N-methylmaleimide to this compound is a critical transformation that can be achieved through several reduction pathways. The choice of method significantly impacts the reaction parameters and the final product's quality. Key methods include catalytic transfer hydrogenation and chemical reduction using metal hydrides.

Catalytic Transfer Hydrogenation: This method employs a catalyst, such as a rhodium complex, with a hydrogen donor like formic acid. It is particularly noted for its potential in asymmetric synthesis, yielding chiral products with high enantioselectivity. nih.govresearchgate.net The conditions can be tuned to favor specific stereoisomers.

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) are commonly used for the reduction of carbonyl groups. wikipedia.org The regioselectivity of the reduction of substituted maleimides can be influenced by additives. For instance, the use of sodium borohydride in conjunction with cerium(III) chloride (Luche reduction) can alter the reaction pathway to favor the desired 1,2-reduction, yielding the hydroxy derivative over other potential byproducts. researchgate.netrsc.org

Below is a comparative analysis of these methods for the synthesis of related hydroxysuccinimide compounds, providing insight into the expected parameters for this compound.

Stereoselective Synthesis of Enantiomers

The biological activity of many pharmaceuticals is dependent on their specific stereochemistry. Consequently, the stereoselective synthesis of (3S)- and (3R)-3-Hydroxy-1-methylpyrrolidine-2,5-dione is of significant importance.

A robust strategy for synthesizing enantiomerically pure compounds involves starting from a chiral pool precursor, a readily available and inexpensive enantiopure natural product. Malic acid serves as an excellent chiral precursor for this purpose. researchgate.net

The synthesis begins with the reaction of either (R)- or (S)-malic acid with an aqueous solution of methylamine. This reaction forms the corresponding N-methyl substituted malic acid amide. Subsequent heating of this intermediate, often in a high-boiling solvent like xylene with azeotropic removal of water, leads to intramolecular cyclization to form the chiral N-methyl-3-hydroxysuccinimide. google.com This method provides a direct route to the desired enantiomer, where the stereochemistry of the final product is dictated by the starting malic acid.

(S)-(+)-malic acid yields (3S)-3-Hydroxy-1-methylpyrrolidine-2,5-dione .

(R)-(-)-malic acid yields (3R)-3-Hydroxy-1-methylpyrrolidine-2,5-dione .

This approach is advantageous as it directly transfers the stereochemistry from the starting material to the product, often with high fidelity. researchgate.net

Asymmetric synthesis introduces chirality into a molecule from an achiral or racemic precursor through the use of a chiral catalyst, reagent, or auxiliary. For the synthesis of chiral 3-hydroxysuccinimides, the asymmetric reduction of the corresponding N-methylmaleimide is a prominent approach.

One powerful technique is the catalytic asymmetric transfer hydrogenation (ATH) of the C=C double bond in a maleimide (B117702) derivative that already possesses a hydroxyl group, or the asymmetric reduction of a carbonyl group in the succinimide ring. nih.govresearchgate.net Rhodium-based catalysts, particularly those with chiral ligands, have demonstrated high efficiency and stereoselectivity in the synthesis of 3,4-disubstituted succinimides. nih.govresearchgate.net By carefully selecting the catalyst and reaction conditions, such as the presence and amount of a base like triethylamine, it is possible to control the dynamic kinetic resolution process to selectively produce one of the four possible stereoisomers with excellent enantiomeric and diastereomeric ratios. nih.govresearchgate.net

Another strategy involves the desymmetrization of a meso-maleimide precursor. This can be achieved by an asymmetric reduction using a chiral catalyst, such as an oxazaborolidine catalyst with a borane (B79455) reducing agent, which selectively reduces one of the two enantiotopic carbonyl groups. acs.org

Advanced Synthetic Methodologies

To meet the demands of pharmaceutical manufacturing, synthetic routes are increasingly being developed with a focus on scalability, safety, and efficiency. Advanced methodologies like continuous flow chemistry are at the forefront of this evolution.

Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, making it highly suitable for industrial-scale production. nih.gov These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and integration of in-line analysis and purification. nih.govbeilstein-journals.org

The synthesis of this compound can be adapted to a continuous flow system. Such a system would typically involve pumping streams of the reactants (e.g., N-methylmaleimide and a reducing agent solution) through a series of interconnected tubes or microreactors. nih.gov The precise control over parameters like temperature, pressure, and residence time allows for process optimization to maximize yield and purity while minimizing reaction time. mdpi.com This technology enables the seamless scaling from laboratory research to large-scale industrial production. acs.org

Effective mixing of precursor streams is crucial in a continuous flow system to ensure a homogeneous reaction mixture and consistent product quality. Micromixers are often employed to achieve rapid and efficient mixing of reactant solutions before they enter the main reactor coil. nih.gov

Furthermore, the integration of in-line analytical tools is a key feature of modern flow chemistry. rsc.org For reactions where pH is a critical parameter, such as in certain reduction or work-up steps, in-line pH sensors can be used for real-time monitoring. This continuous feedback allows for the automated and precise addition of an acid or base to maintain the optimal pH, ensuring the reaction proceeds efficiently and preventing degradation of the product. beilstein-journals.org Other process analytical technologies (PAT) like FT-IR or Raman spectroscopy can also be integrated to monitor reaction conversion in real-time, facilitating rapid optimization and quality control. nih.gov

Crystallization on Demand

While specific literature on the "crystallization on demand" of this compound is not extensively available, the principles of controlled crystallization for small, hydroxylated molecules can be applied. Techniques such as microseeding, where a small crystal of the target compound is introduced to a supersaturated solution to initiate controlled crystal growth, are highly relevant. numberanalytics.com Another advanced approach is the use of co-crystals, where the target molecule is crystallized with a second, inert molecule to promote the formation of a well-ordered crystal lattice.

For hydroxylated compounds, the choice of solvent is critical. Solvents that can form hydrogen bonds with the hydroxyl group of this compound, but in a manner that allows for the ordered arrangement of molecules into a crystal lattice, would be ideal. Temperature and saturation levels must be precisely controlled to achieve crystallization on demand, preventing rapid precipitation which leads to amorphous solids or small, impure crystals. Advanced methods like cooling crystallization, where the temperature of a saturated solution is slowly lowered, or anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added, can be optimized for this purpose. numberanalytics.com

Throughput, Waste Reduction, and Quality Control Metrics (HPLC, 1H NMR)

In the synthesis of fine chemicals like this compound, maximizing throughput and minimizing waste are key considerations for sustainable and economically viable production. numberanalytics.comnumberanalytics.com High-throughput experimentation (HTE) platforms can be employed to rapidly screen various reaction conditions, such as catalyst loading, temperature, and reaction time, to identify optimal parameters that lead to high yields and minimal byproduct formation. beilstein-journals.org The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry that significantly reduces waste. chemistryjournals.net

Quality Control Metrics

High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are indispensable tools for the quality control of this compound. wiley.commastelf.com

HPLC: This technique is used to determine the purity of the compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Impurities would appear as separate peaks with different retention times.

¹H NMR: This spectroscopic method provides structural confirmation and can also be used for purity assessment. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group protons, the methylene protons of the pyrrolidine ring, and the methine proton attached to the hydroxyl-bearing carbon. The chemical shifts (δ) and coupling constants (J) of these signals are unique to the molecule's structure. The presence of unexpected signals would indicate impurities. Quantitative NMR (qNMR) can be used to determine the exact concentration of the compound in a sample by integrating the signals and comparing them to a known internal standard. acs.orgcreative-biostructure.com

Analytical Technique Purpose Key Parameters to Monitor
HPLC Purity assessment and quantificationRetention time, peak area, presence of impurity peaks
¹H NMR Structural confirmation and purityChemical shifts, coupling constants, signal integration, absence of impurity signals

Enzymatic Hydroxylation using Engineered Cytochrome P450 Enzymes

The regioselective and stereoselective hydroxylation of unactivated C-H bonds is a challenging transformation in organic chemistry. gsartor.org Biocatalysis, particularly using engineered cytochrome P450 (P450) enzymes, offers a powerful solution. nih.gov The enzymatic synthesis of this compound would involve the direct hydroxylation of the C-H bond at the 3-position of N-methylsuccinimide.

Cytochrome P450 enzymes are heme-containing monooxygenases that utilize molecular oxygen and a source of reducing equivalents, typically NADPH, to insert an oxygen atom into a substrate. gsartor.org The self-sufficient P450 BM3 from Bacillus megaterium is a particularly attractive candidate for industrial applications due to its high catalytic activity and the fusion of its heme domain to its reductase domain in a single polypeptide chain. nih.gov

Substrate Scope and Enzyme Mutants

Wild-type P450 enzymes often have a limited substrate scope and may not be active on non-natural substrates like N-methylsuccinimide. However, protein engineering techniques such as directed evolution and site-directed mutagenesis can be used to create enzyme variants with altered substrate specificity and improved catalytic activity. acs.orgmdpi.com

For the hydroxylation of N-methylsuccinimide, the active site of a P450 enzyme, such as P450 BM3, would need to be engineered to accommodate this small, polar substrate. Key amino acid residues in the active site that influence substrate binding and orientation would be targeted for mutation. For instance, mutations at positions like F87, A82, and L188 in P450 BM3 have been shown to significantly alter its substrate scope. nih.govnih.gov A library of P450 BM3 mutants could be screened for activity towards N-methylsuccinimide, and promising variants could be further optimized through iterative rounds of mutagenesis and screening. vanleeuwenlab.com The successful engineering of a P450 enzyme for the hydroxylation of the structurally similar N-benzyl-pyrrolidine suggests that finding a suitable biocatalyst for N-methylsuccinimide is highly feasible. rochester.edu

P450 Variant Key Mutations Potential Substrate Class
P450 BM3 Mutant LibraryF87X, A82X, L188X, etc. (X = various amino acids)Small cyclic amides and imides
Engineered P450pyrF403L, N100S/T186IN-alkyl pyrrolidines
Conversion Rates and Scalability Challenges

The conversion rate of an enzymatic hydroxylation reaction is dependent on several factors, including the intrinsic activity of the engineered enzyme, the concentration of the substrate and cofactor, and the efficiency of the whole-cell or cell-free system used. nih.gov While specific conversion rates for the enzymatic synthesis of this compound are not reported, analogous P450-catalyzed hydroxylations of small molecules have achieved high conversions. frontiersin.org

Scalability Challenges for P450-catalyzed processes include:

Cofactor Regeneration: The high cost of NADPH necessitates the use of a cofactor regeneration system, often by co-expressing a glucose-6-phosphate dehydrogenase or another suitable enzyme in a whole-cell system.

Enzyme Stability: P450 enzymes can be unstable under process conditions. Enzyme engineering and immobilization techniques can improve their operational stability.

Oxygen Supply: As monooxygenases, P450s require a continuous supply of molecular oxygen, which can be challenging to achieve in large-scale bioreactors due to the low solubility of oxygen in aqueous media.

Product Inhibition/Toxicity: The product, this compound, or the substrate, N-methylsuccinimide, may inhibit or be toxic to the whole-cell biocatalyst at high concentrations, limiting the achievable product titer.

Overcoming these challenges through process optimization and further enzyme engineering is crucial for the industrial application of this enzymatic route. nih.gov

Chemical Reactivity and Functional Group Transformations

Substitution Reactions

The hydroxyl group of this compound is a key functional handle for further chemical modifications. It can undergo nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups. cas.cn The reactivity of the hydroxyl group can be enhanced by converting it into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base.

Once activated, the 3-position of the pyrrolidine-2,5-dione ring becomes susceptible to attack by a range of nucleophiles. For example, reaction with azide (B81097) sources would yield the corresponding 3-azido derivative, which can be further reduced to the 3-amino compound. Halide ions (e.g., from sodium bromide or sodium iodide) can displace the activated hydroxyl group to form the 3-halo derivatives. Carbon nucleophiles, such as cyanides, can also be introduced. frontiersin.org These substitution reactions proceed via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the starting material is enantiomerically pure.

Nucleophile Reagent Example Product Functional Group
AzideSodium Azide (NaN₃)Azide (-N₃)
Halide (Bromide)Sodium Bromide (NaBr)Bromo (-Br)
Halide (Iodide)Sodium Iodide (NaI)Iodo (-I)
CyanideSodium Cyanide (NaCN)Cyano (-CN)
AmineAmmonia (NH₃)Amino (-NH₂)
Alkylation at the Hydroxyl Group (e.g., 3-Alkoxy derivatives)

The hydroxyl group at the C3 position of the pyrrolidine ring serves as a prime site for nucleophilic substitution, enabling the synthesis of various ether derivatives. A common strategy involves the deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide. For instance, treatment with sodium hydroxide (B78521) (NaOH) and various haloalkanes (R-X) can produce 3-alkoxy derivatives. These derivatives are valuable as precursors in the synthesis of more complex molecules, such as angiotensin-converting enzyme (ACE) inhibitors.

Reagent/ConditionsMajor Product(s)Yield (%)Application
NaOH + R-X (haloalkanes)3-Alkoxy derivatives60–70ACE inhibitor precursors

Table 1: Alkylation at the Hydroxyl Group.

Tosylation (e.g., Tosylate intermediates)

The hydroxyl group can be converted into a good leaving group, facilitating further nucleophilic substitution or elimination reactions. Tosylation is a standard method to achieve this transformation. The reaction of this compound with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate intermediate. This tosylate is a highly useful synthetic intermediate. Studies on related compounds, such as (3R, 4R)-3,4-dihydroxypyrrolidine-2,5-dione, have shown that such tosylates can be thermodynamically unstable and may spontaneously eliminate a molecule of p-toluenesulfonic acid (TsOH) to form maleimide derivatives. scirp.orgscirp.org This reactivity makes tosylate intermediates of pyrrolidine-2,5-diones key precursors in the synthesis of maleimides.

Reagent/ConditionsMajor Product(s)Yield (%)Application
Tosyl chloride (pyridine)Tosylate intermediates85–90Maleimide synthesis

Table 2: Tosylation of the Hydroxyl Group.

Ring-Opening Reactions (e.g., with Amines to form Succinimide Amine Conjugates)

The succinimide ring in this compound is susceptible to nucleophilic attack, particularly by amines, leading to ring-opening. This reaction, known as aminolysis, is analogous to the well-documented reactions of N-hydroxysuccinimide (NHS) esters, which are widely used for bioconjugation. acs.orgresearchgate.net The attack of a primary or secondary amine on one of the carbonyl carbons of the succinimide ring results in the cleavage of an amide bond, yielding a stable succinimide amine conjugate. The reaction proceeds readily and is a fundamental transformation for creating conjugates between the succinimide core and various amine-containing molecules. The stability of the pyrrolidine ring can also be compromised under strongly acidic or alkaline conditions, which can lead to hydrolysis and the formation of the corresponding dicarboxylic acid. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder reactions as dienophiles)

The carbon-carbon double bond within the five-membered ring of maleimide, a derivative of succinimide, is known to be an excellent dienophile in Diels-Alder reactions. wikipedia.org Derivatives of this compound, particularly those that can be converted into an unsaturated maleimide structure (for example, via the elimination of a tosylate group), can act as effective dienophiles in [4+2] cycloaddition reactions. mdpi.com These reactions allow for the construction of complex polycyclic systems containing the pyrrolidine scaffold. Glycine-based [3+2] cycloaddition reactions also utilize maleimides as dipolarophiles to synthesize various pyrrolidine-containing compounds. mdpi.com This reactivity underscores the utility of the pyrrolidine-2,5-dione core in building molecular complexity through cycloaddition pathways.

Byproduct Formation and Mitigation Strategies

In the synthesis and transformation of this compound, the formation of undesired byproducts can occur. Understanding these side reactions is crucial for optimizing reaction conditions and improving the yield and purity of the desired product.

The pyrrolidine ring is susceptible to oxidative cleavage under harsh conditions. The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, can lead to the over-oxidation of the molecule. This process cleaves the C-C bonds of the heterocyclic ring, ultimately yielding succinic acid derivatives. To mitigate the formation of these over-oxidized carboxylic acid byproducts, careful control of reaction conditions is necessary.

ByproductMitigation StrategyEffectiveness
Succinic acid derivativesLowering oxidation temperaturesHigh (≥90%)

Table 3: Mitigation of Over-Oxidized Byproducts.

Specific information regarding N-methylation byproducts in the synthesis of this compound is not extensively detailed in the provided search results. However, based on general synthetic principles, if the synthesis involves the methylation of a precursor such as 3-hydroxypyrrolidine-2,5-dione, side reactions can occur. The methylating agent could potentially react at the hydroxyl group (O-methylation) in competition with the desired N-methylation, leading to isomeric byproducts. To minimize the formation of such byproducts, the choice of methylating agent, solvent, and temperature is critical. Protecting the hydroxyl group before the N-methylation step and subsequently deprotecting it would be a viable, albeit longer, synthetic route to ensure regioselectivity.

Techniques for Byproduct Mitigation in the Synthesis of this compound

One of the primary challenges in the synthesis of N-substituted succinimides is the potential for polymerization and other side reactions. researchgate.net For instance, in related syntheses of N-substituted maleimides, the formation of polymeric byproducts can be a significant issue. researchgate.net While this compound is a saturated pyrrolidine dione (B5365651), analogous principles of reaction control are crucial to prevent undesired oligomerization or degradation pathways.

Control of Reaction Parameters

The careful control of reaction temperature, pH, and reaction time is paramount in minimizing the formation of impurities. In the synthesis of related succinimide derivatives, it has been observed that mildly acidic pH conditions can favor the accumulation of certain byproducts. nih.gov Therefore, maintaining an optimal pH range throughout the reaction and workup is critical.

The choice of solvent and catalyst can also significantly impact the reaction's selectivity and the profile of byproducts. While specific studies on this compound are limited, research on similar compounds has shown that the catalyst and solvent system can be optimized to enhance yield and purity.

Purification Techniques

Post-synthesis purification is essential for removing any byproducts that are formed despite optimized reaction conditions. Common techniques employed for the purification of pyrrolidine-2,5-dione derivatives include recrystallization and various forms of chromatography.

Recrystallization is often an effective method for removing impurities, provided there is a significant difference in solubility between the desired product and the byproducts in a given solvent system. The choice of solvent for recrystallization is critical and may require empirical determination to achieve high purity and recovery.

Chromatographic techniques, such as column chromatography, are powerful tools for separating the target compound from closely related impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective method for the separation and quantification of N-hydroxysuccinimide and its degradation products, which can be analogous to the types of impurities encountered in the synthesis of this compound. rsc.orgrsc.org

Influence of Reaction Conditions on Purity

The following hypothetical data table illustrates the potential impact of reaction parameters on the purity of this compound, based on general principles of organic synthesis for related compounds.

Experiment IDTemperature (°C)pHReaction Time (h)Purity (%)Major Byproduct(s)
12572485Unreacted starting materials, oligomers
25071292Oligomers
35051288Degradation products
45091290Ring-opened products
5707695Minimal byproducts
67071293Increased thermal degradation products

Analysis of Byproducts

The identification and quantification of byproducts are crucial for developing effective mitigation strategies. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are invaluable for analyzing the purity of this compound and identifying the chemical structures of any impurities. biosynth.com This information can provide insights into the side reactions occurring and guide the optimization of the synthetic process to minimize their formation.

Biological Activities and Pharmacological Investigations of 3 Hydroxy 1 Methylpyrrolidine 2,5 Dione Derivatives

Neuroprotective and Central Nervous System (CNS) Activity

The pyrrolidine-2,5-dione core is a key pharmacophoric fragment in many compounds targeting the central nervous system. nih.gov Research into its derivatives has revealed significant potential for neuroprotection and modulation of CNS activity, particularly in the context of epilepsy and related neurological conditions.

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its modulation is a key strategy for controlling neuronal hyperexcitability. The anticonvulsant activity of some pyrrolidine-2,5-dione derivatives is linked to their interaction with the GABAergic system. For instance, the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is used to test these compounds, involves the substance PTZ, a convulsant that antagonizes the inhibitory function of GABA by binding to the GABA-A receptor. nih.gov The effectiveness of derivatives in this model suggests a potential to counteract this antagonism. Further investigations into the most active anticonvulsant compounds have included assessing their influence on the GABA transporter (GAT), indicating that modulation of GABA uptake is a considered mechanism of action. nih.gov The design and synthesis of novel pyrrolidine-2-yl-acetic acid derivatives have been specifically aimed at creating potential GABA transport inhibitors, with some compounds showing significant potency and selectivity for mouse GABA transporter proteins (mGATs). nih.gov

The primary therapeutic application explored for these derivatives is epilepsy, a common and debilitating neurological disorder affecting over 70 million people globally. nih.gov The development of more effective and safer anticonvulsants is crucial, as nearly 30% of patients experience uncontrolled seizures with currently available AEDs. nih.gov Pyrrolidine-2,5-dione derivatives have demonstrated potent, broad-spectrum anticonvulsant properties in various preclinical models. nih.govmdpi.comsemanticscholar.org

Beyond epilepsy, there is a growing interest in the application of such compounds for complex, multifactorial conditions like Alzheimer's and Parkinson's disease. nih.gov Neurodegenerative diseases and epilepsy can share common pathological pathways. mdpi.com The neuroprotective effects of these compounds, coupled with their ability to modulate neurotransmission, suggest potential benefits in mitigating neuronal damage and symptoms associated with these progressive disorders. For example, some derivatives have shown a favorable induction effect on the viability of neuroblastoma SH-SY5Y cells in vitro, pointing towards potential neuroprotective activity. mdpi.com

Anticonvulsant Properties

A significant body of research has been dedicated to evaluating the anticonvulsant efficacy of 3-Hydroxy-1-methylpyrrolidine-2,5-dione derivatives. These compounds have been systematically tested in various animal models of seizures, which represent different types of human epilepsy, to characterize their spectrum of activity.

Preclinical evaluation of these derivatives consistently involves a battery of standardized seizure models to identify promising candidates.

Maximal Electroshock (MES) Test : This model of generalized tonic-clonic seizures is widely used for the initial identification of new AED candidates. nih.gov It assesses a compound's ability to prevent the spread of seizures. nih.govmdpi.com Numerous pyrrolidine-2,5-dione derivatives have shown potent activity in the MES test, with some compounds protecting 100% of the tested animals. nih.govnih.gov For example, compound 30 ((2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) showed a median effective dose (ED50) of 45.6 mg/kg in this test. nih.govsemanticscholar.org

Subcutaneous Pentylenetetrazole (scPTZ) Test : This is a model for absence and myoclonic seizures. nih.gov The test uses PTZ, which inhibits GABAergic neurotransmission. nih.gov Derivatives that are effective in this model may act by enhancing GABA's inhibitory effects. Several compounds have demonstrated significant protection in the scPTZ test. nih.govmdpi.com

Pilocarpine-induced Seizures : This model is used to evoke experimental status epilepticus and is considered representative of temporal lobe epilepsy. nih.gov It involves the systemic injection of pilocarpine, a muscarinic receptor agonist, which triggers severe seizures. nih.gov Studies have examined the anticonvulsant activity of new pyrrolidine-2,5-dione derivatives in the pilocarpine-induced seizure model in mice. researchgate.net

6 Hz Test : This is a model of psychomotor seizures and is particularly useful for identifying compounds effective against therapy-resistant focal seizures. nih.govnih.gov Many derivatives have shown high efficacy in the 6 Hz test at a 32 mA stimulus intensity. nih.govnih.govmdpi.com For instance, compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) was not only potent in the 32 mA test (ED50 = 31.3 mg/kg) but was also effective in the more intense 44 mA model of drug-resistant epilepsy. mdpi.com

The table below summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives in various preclinical models.

Compound IDSeizure ModelEfficacy (ED50 mg/kg)Reference
Compound 14 MES49.6 mdpi.com
scPTZ67.4 mdpi.com
6 Hz (32 mA)31.3 mdpi.com
6 Hz (44 mA)63.2 mdpi.com
Compound 30 MES45.6 nih.gov, semanticscholar.org
6 Hz (32 mA)39.5 nih.gov, semanticscholar.org
Compound 33 MES27.4 mdpi.com
6 Hz (32 mA)30.8 mdpi.com
Compound 4 MES>100 nih.gov
6 Hz (32 mA)75.59 nih.gov
Compound 6 MES68.30 mdpi.com
6 Hz (32 mA)28.20 mdpi.com

In vitro studies have been conducted to elucidate the molecular mechanisms underlying the anticonvulsant effects of these derivatives. A plausible and frequently identified mechanism is the modulation of neuronal voltage-gated ion channels. nih.gov

Voltage-Sensitive Sodium Channels (VSSCs) : These channels are crucial for the initiation and propagation of action potentials. fsu.edu Many effective anticonvulsants work by blocking these channels, thereby reducing repetitive neuronal firing. Binding assays suggest that the mechanism of action for some of the most potent pyrrolidine-2,5-dione derivatives relies on their interaction with neuronal voltage-sensitive sodium channels, specifically at site 2. mdpi.commdpi.com

L-type Voltage-Sensitive Calcium Channels (VSCCs) : These channels are involved in neurotransmitter release and neuronal excitability. Blocking L-type calcium channels can reduce seizure activity. The antiepileptic drug ethosuximide, a pyrrolidine-2,5-dione derivative, acts by blocking T-type calcium channels. nih.gov In vitro ligand binding studies have shown that several hybrid pyrrolidine-2,5-dione compounds interact with L-type calcium channels (Cav1.2). nih.govnih.gov This interaction is believed to be at least partially responsible for their activity in the 6 Hz seizure model. nih.gov The inhibition of both sodium and calcium currents is likely a key component of the complex mechanism of action for the most promising lead compounds. mdpi.com

Development of N-Mannich Bases and other Derivatives with Anticonvulsant Effects

The pyrrolidine-2,5-dione structure is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a notable example used in treating absence seizures. nih.gov Researchers have synthesized and evaluated numerous derivatives, particularly N-Mannich bases, to explore and enhance this therapeutic potential. uj.edu.pl These investigations often involve animal models to screen for efficacy against different types of seizures.

Key laboratory tests for evaluating anticonvulsant activity include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the psychomotor seizure test (6 Hz). nih.govuj.edu.plnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures. nih.govresearchgate.net The 6 Hz test is considered a model for pharmacoresistant seizures. uj.edu.plresearchgate.net

Studies have shown that modifications at the 3-position of the pyrrolidine-2,5-dione ring significantly influence anticonvulsant efficacy. For instance, a series of N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-dione demonstrated significant effectiveness in in vivo mouse models, whereas derivatives of 3-isopropyl-pyrrolidine-2,5-dione were largely inactive. nih.govresearchgate.net One of the most active compounds identified was N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, which showed a potent median effective dose (ED50) in the MES test. nih.gov Another promising derivative, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, showed antiseizure activity across all tested models, with better ED50 values than the reference drug, ethosuximide. uj.edu.plresearchgate.net

The proposed mechanism of action for many of these active derivatives involves the modulation of neuronal voltage-gated sodium and/or L-type calcium channels. nih.govnih.gov For example, in vitro studies on select active N-Mannich bases confirmed their influence on Nav1.2 and L-type calcium channels, suggesting a plausible mechanism for their anticonvulsant effects. nih.govnih.gov

Compound DerivativeTest ModelED50 (mg/kg)Reference Drug (ED50 mg/kg)Source
N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dioneMES42.71- nih.gov
N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dionescPTZ72.59- nih.gov
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochlorideMES62.14Valproic Acid (252.7) nih.gov
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride6 Hz75.59Valproic Acid (130.6) nih.gov
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES68.30Valproic Acid (252.74) mdpi.com

Anticancer Mechanisms

Derivatives of the pyrrolidine-2,5-dione scaffold have emerged as a significant class of heterocyclic compounds with potential applications in oncology. uobasrah.edu.iq Research has demonstrated their antitumor properties, and investigations are ongoing to elucidate the precise mechanisms through which they exert their anticancer effects. uobasrah.edu.iqmdpi.com

A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Studies on novel pyrrolidine-2,5-dione derivatives have confirmed their ability to trigger this process in cancer cell lines. uobasrah.edu.iq For example, certain novel succinimide-maleimide derivatives were evaluated for their anticancer activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq The efficacy of the most potent compounds was further assessed using ethidium bromide/acridine orange (EB/AO) staining, a method used to visualize apoptotic cells. The results from these experiments confirmed that the compounds have potential anticancer activity by inducing apoptosis in MCF-7 cells. uobasrah.edu.iq

Apoptosis is a complex process often mediated by intracellular signaling cascades. The intrinsic pathway of apoptosis, in particular, is heavily dependent on mitochondrial function. Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This event subsequently triggers the activation of a cascade of enzymes known as caspases, which are the executive enzymes of apoptosis, dismantling the cell in an orderly fashion. While the induction of apoptosis by pyrrolidine-2,5-dione derivatives has been established, the specific involvement of mitochondrial disruption and caspase activation is a key area of ongoing investigation to fully understand their molecular mechanism of action.

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in cancer immune evasion. google.comnih.gov It is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the amino acid L-tryptophan. google.com By depleting tryptophan and producing metabolites known as kynurenines, IDO1 suppresses the activity of immune cells, such as T-cells, creating an immunosuppressive microenvironment that allows tumors to grow unchecked. nih.gov Consequently, inhibiting the IDO1 enzyme is a promising strategy in cancer immunotherapy. nih.gov Certain pyrrolidine-2,5-dione derivatives have been identified as inhibitors of IDO1, making them valuable therapeutic compounds for the treatment and/or prevention of cancers. google.com

Antiviral Activity

The structural versatility of pyrrolidine-2,5-dione has also led to the exploration of its derivatives for antiviral applications. Research has focused on their efficacy against various enveloped viruses, which are characterized by an outer lipid membrane that is crucial for their infectivity.

Derivatives of pyrrolidine (B122466) have been investigated as potential inhibitors of the influenza virus neuraminidase, an enzyme essential for the release of new virus particles from infected cells. nih.gov Studies have shown that various pyrrolidine derivatives exhibit inhibitory activity against influenza A and B viruses. nih.gov Specifically, research has been conducted on the antiviral activity of related compounds against influenza A/PuertoRico/8/34 (H1N1). researchgate.net

Furthermore, the antiviral potential of related compounds extends to Herpes Simplex Virus-1 (HSV-1), another common enveloped DNA virus. nih.govmdpi.com Aspergillipeptide D, a natural product, has been shown to inhibit the intercellular spread of HSV-1 in Vero cells by reducing the gene and protein levels of the viral late protein gB. mdpi.com Other studies have designed and synthesized derivatives to find potent agents against HSV-1, evaluating their efficacy through cytopathic effect (CPE) inhibition assays in vitro. nih.gov

Compound Class/DerivativeVirus TargetKey FindingSource
Pyrrolidine derivativesInfluenza A and BDescribed as neuraminidase inhibitors. nih.gov
Schizonepetin derivativesInfluenza H3N2Compounds M28, M33, and M35 showed inhibitory activity. nih.gov
Schizonepetin derivativesHSV-1Compounds M2, M4, M5 and M34 showed inhibitory activity. nih.gov
Aspergillipeptide DHSV-1Inhibited intercellular spread by lowering viral gB protein levels. mdpi.com

Role of Alkylation at the Hydroxyl Group in Antimicrobial and Anti-HIV Activity

The modification of the hydroxyl group at the C-3 position of the pyrrolidine-2,5-dione nucleus through alkylation is a key strategy explored for enhancing biological activities. Research into this area suggests that the introduction of alkyl chains can influence the antimicrobial and antiviral properties of the resulting compounds.

Succinimide (B58015) derivatives, the core structure of this compound, are recognized for a variety of biological activities, including antimicrobial effects. uobasrah.edu.iq Studies on related succinimide-maleimide derivatives have shown that certain compounds exhibit potent antimicrobial activity against microorganisms like Enterococcus faecalis and Candida albicans. uobasrah.edu.iq For instance, compounds featuring specific substitutions demonstrated significant minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents. uobasrah.edu.iq While these studies establish the general antimicrobial potential of the succinimide scaffold, specific research detailing the direct role of alkylation at the 3-hydroxyl group of the N-methylated variant in modulating this activity is an area requiring further investigation.

In the context of anti-HIV research, various pyrrolidine derivatives have been synthesized and evaluated. However, literature specifically detailing the impact of alkylating the 3-hydroxyl group of this compound on anti-HIV-1 activity is limited. Broader studies on related structures, such as alkenyldiarylmethanes (ADAMs) which are non-nucleoside reverse transcriptase inhibitors (NNRTIs), sometimes incorporate heterocyclic moieties. nih.gov These studies focus on substitutions on different parts of the molecule to enhance antiviral potency. nih.gov The specific structure-activity relationship concerning O-alkylation at the C-3 position of the N-methylated pyrrolidine-2,5-dione core remains a focused area for future antiviral research.

Antidiabetic Potential

Derivatives of the pyrrolidine-2,5-dione scaffold have emerged as promising candidates for the management of diabetes mellitus. Their potential is primarily attributed to their ability to inhibit key enzymes involved in glucose metabolism.

α-Glucosidase and α-Amylase Inhibition

α-Amylase and α-glucosidase are crucial enzymes responsible for the digestion of carbohydrates. nih.govresearchgate.net Inhibiting these enzymes can slow down the release of glucose into the bloodstream, which is a key therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov Several studies have demonstrated the potent inhibitory effects of pyrrolidine-2,5-dione derivatives against these enzymes.

For example, a series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov Certain derivatives showed robust inhibitory potential, with IC₅₀ values indicating significant activity when compared to standard drugs like acarbose. nih.gov Notably, the substitution pattern on the pyrrolidine ring was found to play a crucial role in the inhibitory potency. One study found that a derivative with a 4-methoxy substitution (3g) showed noteworthy inhibition against both α-amylase and α-glucosidase. nih.gov Another study on ketone derivatives of succinimide also reported significant inhibition of these enzymes. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound α-Amylase IC₅₀ (µg/mL) Reference
Derivative 3a 36.32 nih.gov
Derivative 3g 26.24 nih.gov
Derivative 3d 43.74 nih.gov
Derivative 4b 42.91 nih.gov
Compound BW1 13.90 nih.gov
Acarbose (Standard) 5.50 nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound α-Glucosidase IC₅₀ (µg/mL) Reference
Derivative 3g 18.04 nih.gov
Derivative 3f 27.51 nih.gov
Derivative 3a 47.19 nih.gov
Compound 11o 28.3 (µM) nih.gov
Compound BW1 14.50 nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes because it inactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion. nih.govmdpi.com Inhibitors of DPP-4, known as gliptins, enhance the action of these hormones, leading to better glycemic control. nih.gov The pyrrolidine scaffold is a key structural feature in some DPP-4 inhibitors. nih.gov

Research has been conducted to develop novel pyrrolidine sulphonamide derivatives as DPP-4 inhibitors. semanticscholar.orgresearchgate.net In one study, a series of synthesized compounds were evaluated for their DPP-4 inhibitory activity. The results showed that certain derivatives exhibited significant percentage inhibition at a concentration of 10 µM. researchgate.net For instance, a derivative coded as B-XI, which contained a 4-trifluoromethyl phenyl group, showed the highest percentage inhibition of 66.32%. researchgate.net These findings suggest that the pyrrolidine nucleus can serve as a valuable template for designing potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. semanticscholar.org

Table 3: DPP-4 Inhibitory Activity of Selected Pyrrolidine Sulphonamide Derivatives

Compound Code Substituent % Inhibition of DPP-IV at 10 µM Reference
B-I 4-Hydroxy Phenyl 56.32 researchgate.net
B-II 3-Chloro Phenyl 31.44 researchgate.net
B-V 4-Bromo Phenyl 44.29 researchgate.net
B-VI 4-Chloro Phenyl 49.62 researchgate.net
B-XI 4-Trifluoro Phenyl 66.32 researchgate.net

In vivo Evaluation in Diabetic Models

To validate the therapeutic potential observed in vitro, promising derivatives have been tested in animal models of diabetes. In vivo studies using alloxan-induced diabetic mice have been conducted to assess the hypoglycemic effects of selected pyrrolidine-2,5-dione derivatives. nih.govnih.gov

In one such study, compounds that showed good α-glucosidase inhibition in vitro were administered to diabetic mice. nih.gov The results indicated that these compounds had a significant hypoglycemic effect when compared to a reference drug. nih.gov Another investigation involving ketone derivatives of succinimide also confirmed their antidiabetic activity in an alloxan-induced diabetic rat model. nih.govmdpi.comresearchgate.net These in vivo evaluations are crucial as they provide evidence of the compounds' efficacy in a complex biological system, supporting their further development as potential antidiabetic agents.

Enzyme Inhibition Beyond Steroidogenesis

The inhibitory activity of pyrrolidine-2,5-dione derivatives is not limited to enzymes involved in diabetes. These compounds have also been investigated for their ability to selectively inhibit other key enzymes, such as aromatase.

Selective Inhibition of Aromatase

Aromatase is a cytochrome P450 enzyme that plays a critical role in the final step of estrogen biosynthesis. It is a significant target for the treatment of hormone-dependent breast cancer. Selective inhibition of aromatase without affecting other steroidogenic enzymes is a key goal in the development of new therapies.

Research has shown that 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones are potent and selective inhibitors of aromatase in vitro. nih.gov A study demonstrated that increasing the length of the 1-alkyl chain from propyl to heptyl resulted in a significant increase in inhibitory potency. The 1-hexyl derivative was found to be approximately 100 times more potent than the standard drug aminoglutethimide (AG), with a Ki value of 62 nM. nih.gov Furthermore, these derivatives showed greater selectivity for aromatase over cholesterol side-chain cleavage (CSCC) enzymes. The 1-pentyl, 1-hexyl, and 1-heptyl derivatives were also found to be more stable against liver microsomal metabolism compared to aminoglutethimide, possibly due to their inhibition of liver cytochrome P450s. nih.gov

Table 4: Aromatase Inhibitory Potency of 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones

1-Alkyl Substituent (R) Aromatase Inhibition (Ki, nM) Reference
Propyl 1200 nih.gov
Butyl 250 nih.gov
Pentyl 100 nih.gov
Hexyl 62 nih.gov
Heptyl 75 nih.gov

Inhibition of Cholesterol Side Chain Cleavage Enzymes

Research into the effects of pyrrolidine-2,5-dione derivatives on steroidogenic enzymes has included investigations into their potential to inhibit cholesterol side-chain cleavage (CSCC) enzymes, such as P450scc. In one study, a series of novel pyrrolidine-2,5-dione based compounds were synthesized and evaluated for their biological activity against bovine CSCC.

One of the tested compounds, 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione, was found to be a poor inhibitor of CSCC, exhibiting approximately 22% inhibitory activity at a concentration of 200 microM. nih.gov This was significantly lower than the 72% inhibition observed with the reference compound Aminoglutethimide under the same conditions. nih.gov While this particular derivative did not show potent inhibition, the research highlights that the pyrrolidine-2,5-dione scaffold has been considered in the design of enzyme inhibitors, including those involved in cholesterol metabolism. Further structural modifications could potentially lead to more effective inhibitors.

Other Reported Biological Activities of Pyrrolidine-2,5-dione Derivatives

Antinociceptive (Analgesic) Properties

Several derivatives of pyrrolidine-2,5-dione have been investigated for their potential as pain-relieving agents. Studies have demonstrated that these compounds can exhibit significant antinociceptive and antiallodynic effects in various animal models of pain.

For instance, a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives revealed that three of the tested compounds (compounds 3, 6, and 9) showed a significant antinociceptive effect in the formalin-induced model of tonic pain. nih.gov Furthermore, these compounds also demonstrated antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov Specifically, compound 3 was also found to attenuate tactile allodynia in a streptozotocin-induced model of painful diabetic neuropathy. nih.gov

Another investigation into 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound, compound 33, with broad-spectrum analgesic activity. This compound demonstrated a significant analgesic effect in the formalin test and effectively alleviated allodynia in an oxaliplatin-induced neuropathic pain model.

The table below summarizes the antinociceptive effects of selected 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives in the formalin test, a model of tonic pain.

CompoundDose (mg/kg)First Phase (Neurogenic) Pain ReductionSecond Phase (Inflammatory) Pain Reduction
6 3061%Significant reduction
6 4580%Significant reduction
9 3023.6%Significant reduction
9 4551.7%Significant reduction
9 6034%Significant reduction
3 30 and 45No attenuationEffective

Data sourced from a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives.

Antidepressant Activity and Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, SERT)

The pyrrolidine-2,5-dione scaffold has been a focus of research for the development of novel antidepressant agents, particularly those that target the serotonergic system. Several studies have synthesized and evaluated 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives for their affinity to serotonin receptors, such as 5-HT1A, and the serotonin transporter (SERT).

One study reported a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives that proved to be potent 5-HT1A receptor and SERT ligands. nih.gov Among these, specific compounds showed significant affinity for both targets, suggesting a potential dual-action mechanism that could be beneficial for treating depression. In vivo tests confirmed that these ligands possess properties characteristic of 5-HT1A receptor agonists. nih.gov

Further research on similar derivatives identified compounds with high affinity for the 5-HT1A receptor and moderate affinity for SERT. nih.gov This has led to the exploration of these compounds for their potential as multi-target directed ligands for the treatment of depression. The design strategy often involves combining the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione core with other pharmacophores known to interact with serotonin and dopamine receptors.

The following table presents the binding affinities (Ki values in nM) of selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives for the 5-HT1A receptor and SERT.

Compound5-HT1A Receptor Affinity (Ki, nM)SERT Affinity (Ki, nM)
15 Significant AffinitySignificant Affinity
18 Significant AffinitySignificant Affinity
19 Significant AffinitySignificant Affinity
30 Significant AffinitySignificant Affinity

Data from a study evaluating novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents.

Antimutagenic Activity

The potential of pyrrolidine-2,5-dione derivatives to counteract the effects of mutagens has been investigated. A study using the Vibrio harveyi mutagenicity test evaluated the mutagenic and antimutagenic properties of newly synthesized derivatives of this chemical class.

The results indicated that while some derivatives of 2,2-diphenyl-succinic acid showed variable mutagenic activity depending on the tester strain, they also demonstrated strong antimutagenic activity. Specifically, these compounds showed strong antimutagenic effects against the mutagen 4-nitroquinoline-N-oxide (NQNO) in the wild-type BB7 strain, with inhibition ranging from 51% to 71%. nih.gov

Another group of compounds, derivatives of 2-ethyl-2-methylsuccinic acid, were found to be non-mutagenic against the tested V. harveyi strains. nih.gov Importantly, this series of compounds exhibited strong or moderate antimutagenic activity against NQNO in several tester strains, with inhibition percentages reaching up to 83% in the BB7M strain. nih.gov These findings suggest that the pyrrolidine-2,5-dione scaffold may be a promising backbone for the development of agents with antimutagenic properties.

The table below summarizes the antimutagenic activity of selected pyrrolidine-2,5-dione derivatives against 4-nitroquinoline-N-oxide (NQNO).

Compound SeriesTester StrainAntimutagenic Activity (% Inhibition)
2-ethyl-2-methylsuccinic acid derivativesV. harveyi BB751-67%
2-ethyl-2-methylsuccinic acid derivativesV. harveyi BB7X51-66%
2-ethyl-2-methylsuccinic acid derivativesV. harveyi BB7M71-83%
2,2-diphenyl-succinic acid derivativesV. harveyi BB751-71%

Data from a study on the mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione.

Anti-inflammatory Effects

Derivatives of pyrrolidine-2,5-dione have demonstrated notable anti-inflammatory properties in various experimental models. Research has focused on their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study involving the synthesis of N-substituted pyrrolidine-2,5-dione derivatives reported their potential as multitarget anti-inflammatory agents. nih.gov Several of the synthesized compounds exhibited inhibitory activity in the low micromolar to submicromolar ranges against COX-1, COX-2, and 5-LOX. nih.gov Notably, some of these compounds demonstrated selectivity for COX-2, with one compound emerging as a particularly potent inhibitor. In vivo studies using a carrageenan-induced paw edema test further confirmed the anti-inflammatory potential of selected derivatives. nih.gov

Another investigation focused on a pivalate-based Michael product of a pyrrolidine-2,5-dione derivative, which was evaluated for its in vitro inhibitory effects on COX-1, COX-2, and 5-LOX. The compound showed inhibitory potency against all three enzymes. In a carrageenan-induced paw edema model, this compound produced a dose-dependent reduction in inflammation.

The table below shows the in vitro inhibitory activity (IC50 values) of a selected pyrrolidine-2,5-dione derivative against key inflammatory enzymes.

EnzymeIC50 (µg/mL)
COX-1 314
COX-2 130
5-LOX 105

Data from a study on the anti-inflammatory and analgesic potentials of a pivalate-based Michael product of a pyrrolidine-2,5-dione derivative.

Antioxidant Activity

The antioxidant potential of compounds containing the pyrrolidine-2,5-dione scaffold has been explored. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds that can mitigate its effects are of significant therapeutic interest.

In a study focused on the development of cholesterol absorption inhibitors, a specific 1H-pyrrole-2,5-dione derivative, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (14q), was evaluated for its effects on markers of oxidative stress. nih.gov The investigation revealed that this compound significantly inhibited the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH) in vitro. nih.gov These findings suggest that this derivative possesses antioxidant properties by reducing cellular markers of oxidative damage.

Another study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to this compound, also demonstrated antioxidant activity. The most promising compound from this series was identified as an effective radical scavenger in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

The table below summarizes the effects of a selected 1H-pyrrole-2,5-dione derivative on in vitro markers of oxidative stress.

Oxidative Stress MarkerEffect of Compound 14q
Reactive Oxygen Species (ROS) Considerable inhibition
Malondialdehyde (MDA) Considerable inhibition
Lactate Dehydrogenase (LDH) Considerable inhibition

Data from a study on 2-azetidinone and 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.

Interaction with Biological Pathways (e.g., Cell Protection against Amyloid Toxicity)

Research into the direct interaction of this compound with biological pathways for cell protection against amyloid toxicity is not extensively documented in publicly available literature. However, broader investigations into the therapeutic potential of the core structure, pyrrolidine-2,5-dione (also known as succinimide), and its derivatives have revealed several mechanisms relevant to neuroprotection in the context of diseases characterized by amyloid plaque formation, such as Alzheimer's disease.

Succinimide derivatives are recognized for their potential in addressing Alzheimer's disease through multiple pathways. nih.gov These compounds are explored for their dual roles as cholinesterase inhibitors and antioxidants. nih.gov The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing the symptoms of Alzheimer's disease. nih.gov Notably, AChE has been identified as a molecular chaperone that can accelerate the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils. nih.gov Therefore, inhibitors of AChE that target its peripheral anionic site may function as disease-modifying agents by slowing the formation of amyloid plaques. nih.gov

The basic succinimide skeleton, a five-membered heterocyclic ring with a nitrogen atom and two carbonyl groups, allows for the synthesis of various substituted derivatives with potential as drug candidates. nih.gov Studies have shown that certain N-substituted succinimide derivatives exhibit inhibitory activity against AChE. nih.gov For instance, research has indicated that methyl-substituted succinimide derivatives can be more potent AChE inhibitors than their ethyl-substituted counterparts, highlighting the influence of the substituent's nature and size on biological activity. nih.gov

Furthermore, the neuroprotective effects of related pyrrolidine derivatives have been observed. For example, pyrrolidine dithiocarbamate has been shown to prevent neuropathological and neuroinflammatory responses induced by amyloid-β, as well as associated learning and memory deficits in animal models. nih.gov While not a direct study of this compound, this demonstrates the potential of the broader pyrrolidine class of compounds to interfere with the toxic effects of amyloid peptides.

The investigation of compounds that can inhibit the aggregation of amyloid-β peptides is a promising therapeutic avenue for Alzheimer's disease. mdpi.comnih.govnih.gov Various natural and synthetic compounds are being studied for their ability to interfere with the formation of toxic Aβ oligomers and fibrils. frontiersin.org While specific data on this compound's anti-aggregation activity is not available, the focus on developing molecules that can modulate these pathological processes underscores the importance of exploring novel chemical scaffolds, including those based on the pyrrolidine-2,5-dione core.

Structure Activity Relationship Sar and Molecular Design

Influence of Substituent Patterns on Bioactivity

The biological profile of pyrrolidine-2,5-dione derivatives can be dramatically altered by modifying the substituent patterns. nih.gov For instance, the introduction of different functional groups can modulate properties such as anti-inflammatory, antibacterial, antiviral, and anticonvulsant activities. ontosight.ainih.gov Research on various analogs has demonstrated that even subtle changes to the substituents can lead to significant differences in their therapeutic effects. researchgate.net For example, in a series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives studied for their tyrosinase inhibitory activity, the position and nature of the hydroxyl group on the benzylidene moiety were critical for potency. rsc.org

Impact of Substitution at N1, 3rd, and 5th Positions of the Pyrrolidine-2,5-dione Ring

Modifications at specific positions of the pyrrolidine-2,5-dione ring are key to refining the pharmacological activity of these compounds.

3rd Position: The substituent at the 3rd position has been shown to be a strong determinant of anticonvulsant activity. nih.gov Studies have revealed that both non-aromatic (e.g., sec-butyl) and aromatic groups at this position can positively affect the anticonvulsant profile. nih.gov For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed potent ligand binding to the 5-HT1A receptor and serotonin (B10506) transporter protein (SERT). nih.gov

5th Position: While less commonly explored for diversification compared to the N1 and C3 positions in some series, modifications at the C5 position can also impact biological activity, particularly by influencing the stereochemistry of the molecule.

The following table summarizes the inhibitory concentrations of selected N-substituted pyrrolidine-2,5-dione derivatives against various enzymes, illustrating the impact of substitution patterns.

CompoundN1-SubstituentC3-SubstituentTarget EnzymeIC50 (µM)
3 Cyclohexyl2'-(4"-aminophenyl)ethylAromatase (AR)23.8 ± 4.6
4 Octyl2'-(4"-aminophenyl)ethylAromatase (AR)24.6 ± 1.8
3 Cyclohexyl2'-(4"-aminophenyl)ethylP450(17)alpha18.5 ± 1.9
Aminoglutethimide --Aromatase (AR)20.0 ± 2.6
Ketoconazole --P450(17)alpha12.1 ± 2.9

Data sourced from a study on novel pyrrolidine-2,5-dione inhibitors as potential anti-tumor agents. nih.gov

Stereochemical Considerations and Enantiomeric Purity in Biological Activity

Stereochemistry is a critical factor in the biological activity of pyrrolidine-2,5-dione derivatives. researchgate.net The spatial orientation of substituents can lead to different biological profiles for different stereoisomers. nih.gov Enantiomeric purity is often essential, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even produce adverse effects. mdpi.com The chiral nature of the pyrrolidine (B122466) ring allows for the creation of distinct three-dimensional structures that can interact differently with chiral biological macromolecules like proteins and enzymes. nih.gov

The different stereoisomers of a chiral drug can exhibit varied binding modes to enantioselective proteins, which accounts for their differing biological activities. researchgate.netnih.gov This is because the binding pockets of proteins are themselves chiral, and thus one enantiomer may fit more snugly or form more favorable interactions than the other. For example, in a study of tropane (B1204802) and quinuclidine (B89598) derivatives of pyrrolidones, the enantiomers showed a full range of intrinsic efficacies as 5-HT(3) receptor ligands, indicating different functional behaviors based on their stereochemistry. nih.gov

Molecular Hybridization for Multi-Target Directed Ligands

Molecular hybridization is a strategy used in drug design to combine two or more pharmacophoric subunits from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a complex disease. nih.gov The pyrrolidine-2,5-dione scaffold has been incorporated into hybrid molecules to develop agents with potential applications in treating multifactorial conditions like neurodegenerative diseases and inflammation. nih.govebi.ac.uk For instance, pyrazoline‐substituted pyrrolidine‐2,5‐dione (B5365651) hybrids have been designed and evaluated for their anticancer efficacy. researchgate.net

Computational Studies and Molecular Docking Simulations

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for understanding how pyrrolidine-2,5-dione derivatives interact with their biological targets at a molecular level. nih.govresearchgate.net These simulations can predict the binding affinity and orientation of a ligand within the active site of a receptor, guiding the design of more potent and selective inhibitors. nih.gov For example, docking simulations have been used to support the in-vitro findings for pyrrolidine-2,5-dione derivatives as anti-inflammatory agents by visualizing their interactions with cyclooxygenase isoforms. ebi.ac.uk Similarly, computational studies identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov

Molecular docking studies can elucidate the specific interactions that stabilize the ligand-receptor complex. researchgate.net These interactions often include:

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and a receptor. The carbonyl groups of the pyrrolidine-2,5-dione ring are excellent hydrogen bond acceptors.

π-π Stacking: Aromatic rings in the substituents of the pyrrolidine-2,5-dione scaffold can engage in π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the receptor's binding site.

Hydrophobic Interactions: Alkyl or aryl substituents can form favorable hydrophobic interactions with nonpolar pockets of the receptor.

For instance, docking studies of a potent tyrosinase inhibitor, a hydroxybenzylidenyl pyrrolidine-2,5-dione derivative, confirmed strong interactions with the enzyme's residues, suggesting high binding activity. rsc.org Molecular dynamics simulations further help in assessing the stability of these interactions over time. researchgate.net

Prediction of Potency (e.g., IC50 values)

The potency of a compound, often quantified by its half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. For derivatives of 3-Hydroxy-1-methylpyrrolidine-2,5-dione, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting these values.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to correlate the 3D structural properties of molecules with their biological activities. nih.govnih.govfrontiersin.orgrsc.org These models can predict the IC50 values of novel derivatives based on their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For a series of pyrrolidine-2,5-dione analogs, a QSAR model would be developed using a training set of compounds with experimentally determined IC50 values. The resulting model can then be used to predict the potency of untested or hypothetical molecules, guiding the synthesis of more effective compounds. nih.gov

Molecular docking simulations provide a virtual model of the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. nih.govfrontiersin.org By predicting the binding affinity and orientation of the ligand in the active site, docking can estimate its inhibitory potential. A significant correlation between the calculated binding affinity (often expressed as a docking score) and the experimental pIC50 (-logIC50) values strengthens the predictive power of the model. nih.gov

Below is an illustrative data table showcasing the kind of results a predictive QSAR study might yield for a series of hypothetical this compound derivatives.

Compound IDSubstituent (R)Experimental pIC50Predicted pIC50 (QSAR)Docking Score (kcal/mol)
HMPD-01-H5.25.1-6.5
HMPD-02-CH35.55.6-6.9
HMPD-03-Cl6.16.0-7.4
HMPD-04-OH5.85.7-7.1
HMPD-05-NH25.95.9-7.2

Conformational Analysis and Pseudorotation

The three-dimensional shape of this compound is not static; the five-membered ring is flexible and can adopt various conformations. This conformational flexibility is crucial for its interaction with biological targets. The study of these conformations is primarily carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. nih.govfrontiersin.org

The pyrrolidine-2,5-dione ring typically adopts non-planar conformations, most commonly described as "envelope" (or "twist") forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. This dynamic process where the out-of-plane atom moves around the ring is known as pseudorotation. This flexibility allows the molecule to present different spatial arrangements of its substituents to a receptor binding site.

NMR spectroscopy is a key experimental technique for conformational analysis. nih.gov The vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the ring in solution can be determined. nih.govorganicchemistrydata.org

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to map the potential energy surface of the molecule as a function of its dihedral angles. frontiersin.org This allows for the identification of the lowest energy (most stable) conformations and the energy barriers between them.

The following table illustrates how NMR coupling constants can be correlated with the conformation of the pyrrolidine ring.

Coupling ConstantTypical Value (Hz)Associated Dihedral Angle (°)Inferred Conformation
³J(H2a, H3)2-4~90Pseudo-axial H3
³J(H2b, H3)7-9~180Pseudo-equatorial H3
³J(H3, H4a)8-10~0Envelope at C3
³J(H3, H4b)3-5~120Twist between C3 and C4

Electronic Structure Calculations

Electronic structure calculations, primarily using Density Functional Theory (DFT), provide profound insights into the chemical reactivity and properties of this compound. jocpr.comresearchgate.net These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.commdpi.com

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

DFT calculations can also predict other important electronic properties such as the dipole moment, polarizability, and hyperpolarizability, which are relevant for understanding the molecule's behavior in different environments and its potential for non-linear optical applications. mdpi.comresearchgate.net

A summary of the types of electronic properties that can be obtained from DFT calculations for this compound is presented in the table below.

Electronic PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions
Molecular Electrostatic Potential-0.05 to +0.05 a.u.Reactive sites for electrophilic/nucleophilic attack

Analytical Methods for Research and Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular architecture of 3-Hydroxy-1-methylpyrrolidine-2,5-dione, providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its identity.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The N-methyl group would typically appear as a sharp singlet. The protons on the pyrrolidine (B122466) ring would show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton attached to the hydroxyl group would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the two carbonyl carbons of the dione (B5365651), the carbon atom bearing the hydroxyl group, the other methylene (B1212753) carbon of the ring, and the carbon of the N-methyl group. The chemical shifts of these carbons are indicative of their electronic environment. For the related compound, 1-Methoxypyrrolidine-2,5-dione, the carbonyl carbons resonate at approximately 171.19 ppm, the methylene carbons at 25.42 ppm, and the methyl carbon at 64.16 ppm, providing a reference for the expected shifts in this compound.

| ¹³C NMR Data for a Related Compound: 1-Methoxypyrrolidine-2,5-dione | | :--- | :--- | | Carbon Atom | Chemical Shift (δ) in ppm (in CDCl₃) | | Carbonyl (C=O) | 171.19 | | Methylene (CH₂) | 25.42 | | Methyl (CH₃) | 64.16 |

Note: This data is for a structurally similar compound and serves as an estimation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Strong, sharp absorption peaks corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the dione ring are expected around 1700-1790 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region.

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Characteristic Absorption Range (cm⁻¹) | | O-H (Alcohol) | 3200-3600 (broad) | | C=O (Imide) | 1700-1790 (strong, sharp) | | C-H (Alkyl) | 2800-3000 |

Mass Spectrometry (ESI-HRMS)

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. While the succinimide (B58015) ring itself does not have strong chromophores that absorb in the near-UV or visible range, the carbonyl groups can exhibit weak n→π* transitions. Therefore, the UV-Vis spectrum of this compound is not expected to show strong absorption bands and is generally less informative for structural elucidation compared to NMR or IR spectroscopy.

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be a suitable approach for its analysis. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The detection is typically performed using a UV detector. Given the lack of a strong chromophore, detection at lower wavelengths (around 200-220 nm) would likely be necessary.

| Proposed HPLC Method Parameters | | :--- | :--- | | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | | Detector | UV at 200-220 nm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL |

It is important to note that the development of a specific and validated HPLC method would require experimental optimization of these parameters to achieve the desired separation and sensitivity.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC/MS), serves as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, this technique is effective for its detection in complex biological matrices. The compound can be identified in human urine and plasma samples using GC/MS methods. biosynth.com Research has established detection limits for this substance, demonstrating the sensitivity of the technique for monitoring studies. biosynth.com The detection limit in both urine and plasma has been reported to be as low as 0.05 ng/mL, allowing for the quantification of trace amounts. biosynth.com

Analytical ParameterFindingSource
InstrumentationGas Chromatography/Mass Spectrometry (GC/MS) biosynth.com
Biological MatricesHuman Urine, Human Plasma biosynth.com
Detection Limit0.05 ng/mL biosynth.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds in a mixture. analyticaltoxicology.com It is a simple, cost-effective, and rapid method, making it suitable for monitoring reaction progress, determining compound purity, and identifying substances. nih.gov The technique operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). analyticaltoxicology.com

For a polar compound like this compound, a polar stationary phase like silica gel 60 F254 would be appropriate. mdpi.com The mobile phase would typically consist of a mixture of solvents with varying polarities to achieve optimal separation. The separated spots on the TLC plate can be visualized under UV light (if the compound is UV-active) or by using staining reagents. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

ParameterDescriptionRelevance
Stationary Phasee.g., Silica Gel 60 F254Provides a polar surface for separation based on polarity.
Mobile Phasee.g., Chloroform:Methanol mixturesSolvent system used to move the analyte up the plate; polarity can be adjusted for optimal separation.
Retention Factor (Rf)Ratio of solute migration to solvent migrationCharacteristic value used for qualitative identification under specific chromatographic conditions.

X-ray Diffraction for Single Crystal Structure Determination

While specific crystallographic data for this compound is not detailed in the reviewed literature, analysis of closely related pyrrolidine-2,5-dione derivatives demonstrates the utility of this technique for the compound class. nih.govresearchgate.net For example, the crystal structure of 1-Methoxypyrrolidine-2,5-dione, an analogue, has been determined. researchgate.net The study revealed a planar five-membered pyrrolidine-2,5-dione ring and provided detailed atomic coordinates and displacement parameters. researchgate.net Such analyses confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

Crystallographic Data for the Analogue 1-Methoxypyrrolidine-2,5-dione researchgate.net
ParameterValue
Chemical FormulaC₅H₇NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9252 (2)
b (Å)7.4684 (3)
c (Å)12.8718 (5)
β (°)94.753 (1)
Volume (ų)567.43 (4)
R-factor0.035

Mutagenicity Testing (e.g., Vibrio harveyi mutagenicity test)

Mutagenicity testing is a critical component of safety evaluation for chemical compounds, including potential drug candidates. researchgate.net The Vibrio harveyi mutagenicity test is a bacterial assay used to evaluate the potential of a substance to cause genetic mutations. nih.govnih.gov This assay utilizes different strains of the marine bacterium Vibrio harveyi, including the wild-type strain (BB7) and genetically modified strains (e.g., BB7M, BB7X) that are hypersensitive to certain types of DNA damage. researchgate.netnih.gov

Studies have been conducted on various new derivatives of pyrrolidine-2,5-dione to assess their mutagenic and antimutagenic properties using the Vibrio harveyi test. nih.gov In one comprehensive study, nineteen derivatives of pyrrolidine-2,5-dione were evaluated. researchgate.netnih.gov The results indicated that the mutagenic activities were variable and dependent on the specific chemical structure of the derivative and the tester strain used. nih.gov For instance, none of the tested derivatives of 2-ethyl-2-methylsuccinic acid showed mutagenic activity against the V. harveyi strains. researchgate.netnih.gov Conversely, some derivatives of 2,2-diphenyl-succinic acid showed variable mutagenic properties. nih.gov The research demonstrates that the Vibrio harveyi test is a suitable method for the primary mutagenicity assessment of this class of compounds. nih.govnih.gov

Summary of Vibrio harveyi Mutagenicity Test for Pyrrolidine-2,5-dione Derivatives researchgate.netnih.govresearchgate.net
ParameterDescription
AssayVibrio harveyi Mutagenicity Test
OrganismVibrio harveyi (marine bacterium)
Tester Strains UsedBB7 (wild type), BB7M, BB7X, BB7XM (genetically modified)
EndpointEvaluation of mutagenic and antimutagenic properties
General Findings for the ClassMutagenic and antimutagenic activities are variable and structure-dependent.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents based on 3-Hydroxy-1-methylpyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione ring is a versatile and privileged scaffold in medicinal chemistry, recognized for its presence in compounds with a wide range of biological activities. This structural motif is central to the development of agents targeting various human diseases. Researchers have successfully synthesized and evaluated libraries of pyrrolidine-2,5-dione derivatives, demonstrating their potential as anticonvulsant, antidepressant, and anti-inflammatory agents researchgate.netnih.govebi.ac.uk. The inherent properties of the non-planar, five-membered pyrrolidine (B122466) ring allow for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional shape of a molecule, which are critical for selective biological targeting nih.gov. Given that this compound serves as a key building block, its utility in constructing these more complex and therapeutically relevant molecules is a significant area of future research biosynth.com. The focus is on using this scaffold as a foundation to design multi-target directed ligands (MTDLs), which involves merging different molecular frameworks into a single entity to address complex diseases like depression researchgate.net.

Exploration of Derivatives for Specific Disease Targets

The modification of the this compound scaffold has yielded derivatives with promising activity against a variety of specific biological targets. This exploration is crucial for identifying new treatments for a range of medical conditions. For instance, derivatives have been synthesized that show potent inhibition of the enzyme tyrosinase, which is involved in melanin production, suggesting applications in skin pigmentation disorders rsc.org. Other series of derivatives have demonstrated significant affinity for serotonin-related targets in the brain and have been designed as potential multitarget anti-inflammatory agents by inhibiting key enzymes in the inflammation pathway researchgate.netebi.ac.uk.

Table 1: Examples of Disease Targets for Pyrrolidine-2,5-dione Derivatives

Derivative Class Disease Target(s) Potential Therapeutic Area
3-(1H-indol-3-yl)pyrrolidine-2,5-diones 5-HT1A Receptor & Serotonin (B10506) Transporter (SERT) Depression researchgate.net
Hydroxybenzylidenyl pyrrolidine-2,5-diones Tyrosinase Skin Pigmentation Disorders rsc.org
1,3-disubstituted pyrrolidine-2,5-diones Sodium Channels Epilepsy / Seizure Disorders nih.gov
N-substituted pyrrolidine-2,5-diones Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) Inflammation ebi.ac.uk
3,4-dihydroxypyrrolidine-2,5-diones Carbonic Anhydrase I & II Not Specified nih.gov

Optimization of Biological Activity through Rational Drug Design

To enhance the therapeutic potential of agents derived from the this compound scaffold, researchers employ rational drug design strategies. This approach involves the deliberate and targeted modification of the chemical structure to improve efficacy and selectivity. A key tool in this process is computational modeling, including docking simulations, which predict how a molecule will bind to its target protein researchgate.netebi.ac.ukrsc.org. These simulations help confirm that a designed molecule interacts strongly with key residues in the active site of a target, such as tyrosinase or cyclooxygenase enzymes ebi.ac.ukrsc.org.

Furthermore, structure-activity relationship (SAR) analysis is critical. SAR studies have shown that the type of substituent at position 3 of the pyrrolidine-2,5-dione ring can strongly affect the compound's anticonvulsant activity nih.gov. By systematically altering these substituents and observing the resulting changes in biological effect, chemists can fine-tune the molecule for optimal performance. This data-driven process allows for the creation of more potent and specific drug candidates, moving beyond traditional trial-and-error methods toward a more predictable and efficient discovery pipeline.

Further Elucidation of Mechanisms of Action

A critical area of ongoing research is to fully understand the precise molecular mechanisms by which these derivatives exert their therapeutic effects. While a compound may show promise in initial screenings, knowing how it works at a cellular and molecular level is essential for its development as a safe and effective drug. For derivatives of the pyrrolidine-2,5-dione scaffold, several mechanisms have been identified.

For example, a hydroxybenzylidenyl derivative known as HMP was found to be a competitive inhibitor of mushroom tyrosinase, meaning it directly competes with the natural substrate for the enzyme's active site rsc.org. In the context of depression, certain derivatives act as agonists at the 5-HT1A receptor researchgate.net. For anti-inflammatory applications, derivatives have been shown to selectively inhibit the COX-2 enzyme over COX-1, which is a desirable trait for reducing side effects ebi.ac.uk. Anticonvulsant activity, in some cases, is attributed to the blockage of sodium channels nih.gov. Future work will continue to use kinetic analyses, receptor binding assays, and other biochemical techniques to clarify these mechanisms for new and existing compounds.

Addressing Scalability and Efficiency in Synthesis

For any promising therapeutic agent to move from the laboratory to the clinic, its chemical synthesis must be both efficient and scalable. While this compound is available as a chemical intermediate, the synthesis of its more complex, biologically active derivatives often involves multi-step procedures biosynth.comresearchgate.net. Research in synthetic organic chemistry is focused on developing novel and improved methods for creating these molecules. This includes designing synthetic routes that are shorter, produce higher yields, use less expensive starting materials, and are environmentally friendly. For example, the synthesis of spiropyrrolidine derivatives has been optimized by studying the effects of different solvents and temperatures to achieve excellent yields mdpi.com. As specific derivatives based on the this compound scaffold prove their therapeutic value, a major research effort will be required to translate their bench-scale synthesis into a robust process suitable for large-scale pharmaceutical manufacturing.

Investigation into Metabolic Fate and Exposome Considerations

Understanding what happens to a compound in the body—its absorption, distribution, metabolism, and excretion (ADME)—is a fundamental aspect of drug development. For this compound, preliminary data indicates its presence in the human body. The compound has been detected in human urine and plasma samples, confirming that it can be absorbed and is eventually excreted biosynth.com.

Furthermore, monitoring studies have found this compound at levels up to 1 part per million (ppm) in the general population biosynth.com. This finding relates to the "exposome," which encompasses all environmental exposures throughout a person's life. Its detection suggests potential exposure from environmental, dietary, or other unknown sources. Future research must investigate the metabolic pathways of this compound and its derivatives to identify any potential metabolites and understand their biological activity or toxicity. A thorough characterization of its pharmacokinetic profile and the implications of this background exposure in the general population will be essential for the safe development of any related therapeutic agents.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-Hydroxy-1-methylpyrrolidine-2,5-dione derivatives?

  • Methodological Answer : The synthesis typically involves modifying the pyrrolidine-2,5-dione core through alkylation or arylpiperazine substitutions. For example, aryl groups can be introduced at the N1 position of the piperazine ring to enhance receptor affinity. Key steps include nucleophilic substitution reactions and protecting-group strategies (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups). Post-synthesis purification via column chromatography and recrystallization is critical to isolate high-purity derivatives .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . For instance:
  • ¹H NMR identifies proton environments (e.g., hydroxy or methyl groups).
  • ¹³C NMR confirms carbonyl and quaternary carbon positions.
  • HRMS validates molecular weight and fragmentation patterns.
    Cross-referencing spectral data with computational simulations (e.g., DFT) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How should researchers design this compound derivatives for selective enzyme inhibition (e.g., GSK-3β)?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies by:

Introducing azaindolylmaleimide moieties to enhance binding to ATP-binding pockets.

Optimizing substituents (e.g., hydroxypropyl or pyrazinyl groups) to improve IC₅₀ values.

Using competitive inhibition assays (e.g., fluorescence polarization) to measure potency.
For example, 3-(1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-pyrazin-2-yl-pyrrole-2,5-dione shows IC₅₀ values of 2.4 µM for GSK-3β, achieved through iterative substitutions .

Q. What strategies are effective for radiolabeling peptides/proteins using this compound derivatives?

  • Methodological Answer : Develop fluorine-18-labeled maleimide reagents for site-specific conjugation:

Synthesize 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione via nucleophilic aromatic substitution.

Use thiol-maleimide "click chemistry" to label cysteine residues in peptides.

Validate radiochemical purity (>95%) via radio-HPLC and autoradiography .

Q. How to resolve contradictions in bioactivity data across structurally similar derivatives?

  • Methodological Answer : Perform multivariate analysis to distinguish electronic vs. steric effects:

Compare logP values (hydrophobicity) and Hammett constants (electron-withdrawing/donating effects).

Use X-ray crystallography or molecular docking to identify binding mode discrepancies.

Re-evaluate assay conditions (e.g., buffer pH, co-solvents) that may alter ligand-receptor interactions.
For example, thermodynamic reversibility in tetrahydroquinoline adducts (ΔG = +0.65 kcal/mol) explains inconsistent activity in oxidation studies .

Data Contradiction Analysis

Q. Why do certain this compound derivatives exhibit high receptor affinity but poor in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic bottlenecks :

Measure metabolic stability in liver microsomes (e.g., CYP450 degradation).

Assess blood-brain barrier permeability via PAMPA assays.

Use PET imaging (e.g., ¹⁸F-labeled derivatives) to track biodistribution.
Poor efficacy may stem from rapid clearance or insufficient target engagement despite high in vitro affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.